(4-(Dimethylamino)-1,2-phenylene)dimethanethiol
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Overview
Description
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol is an organic compound characterized by the presence of a dimethylamino group and two thiol groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)-1,2-phenylene)dimethanethiol typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiol-containing reagents under controlled conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the thiol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(Dimethylamino)-1,2-phenylene)dimethanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The thiol groups can interact with metal ions and proteins, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to form stable complexes with metal ions suggests potential use in chelation therapy for metal poisoning.
Industry
In the industrial sector, this compound is used in the formulation of anticorrosive coatings and as an additive in lubricants. Its ability to form protective films on metal surfaces helps in preventing corrosion and wear.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)-1,2-phenylene)dimethanethiol involves its interaction with molecular targets such as metal ions and proteins. The thiol groups can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks thiol groups.
4-Dimethylaminopyridine: Contains a dimethylamino group but has a pyridine ring instead of a phenylene ring.
4-(Dimethylamino)phenol: Contains a phenol group instead of thiol groups.
Uniqueness
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol is unique due to the presence of both dimethylamino and thiol groups on the same phenylene ring
Properties
Molecular Formula |
C10H15NS2 |
---|---|
Molecular Weight |
213.4 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C10H15NS2/c1-11(2)10-4-3-8(6-12)9(5-10)7-13/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
CQMWVEQIGQLZEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CS)CS |
Origin of Product |
United States |
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